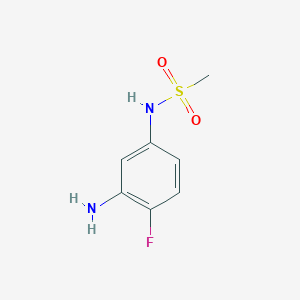![molecular formula C7H11ClN2O B1628897 [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride CAS No. 864759-48-8](/img/structure/B1628897.png)
[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride typically involves the reaction of methylamine with 2-oxocyclobutanecarbonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl-(2-oxocyclobutyl)amino]acetonitrile
- [Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
CAS No. |
864759-48-8 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-[methyl-(2-oxocyclobutyl)amino]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9(5-4-8)6-2-3-7(6)10;/h6H,2-3,5H2,1H3;1H |
InChI Key |
YOABHFIUTKWMHC-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1CCC1=O.Cl |
Canonical SMILES |
CN(CC#N)C1CCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1628814.png)
![7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1628816.png)
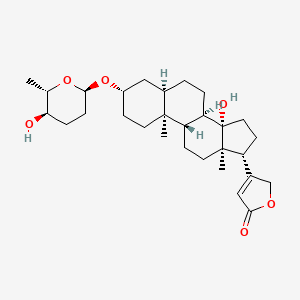

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1628822.png)
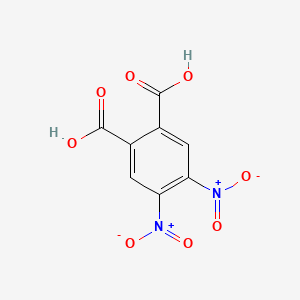
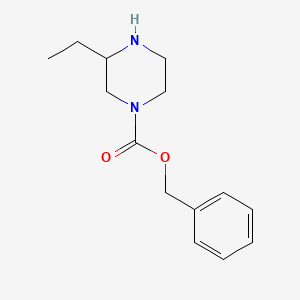
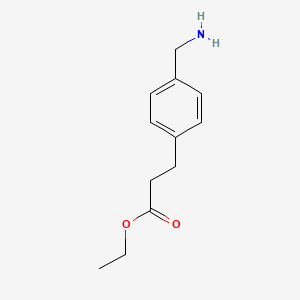
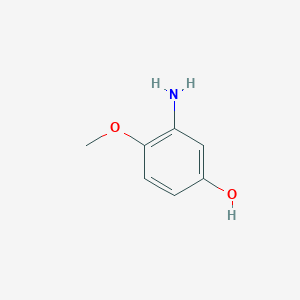


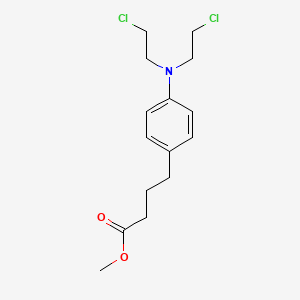
![4-[(Dipropylamino)methyl]benzoic acid](/img/structure/B1628837.png)
